molecular formula C7H13N3O B1166015 barnidipine hydrochloride CAS No. 101979-04-8

barnidipine hydrochloride

Cat. No.: B1166015
CAS No.: 101979-04-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of L-Type Voltage-Gated Calcium Channels as Pharmacological Targets

Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that regulate a multitude of physiological functions in electrically excitable cells, including muscle contraction, neurotransmitter release, and hormone secretion. nih.govnuph.edu.ua These channels are classified into several subtypes (T, L, N, P/Q, and R-type) based on their electrophysiological and pharmacological properties. ucl.ac.ukresearchgate.net The L-type (long-lasting) calcium channels, in particular, are significant pharmacological targets, especially within the cardiovascular system. nuph.edu.uaresearchgate.net

L-type calcium channels are found in cardiac muscle, smooth muscle, and skeletal muscle, where they mediate the influx of calcium ions (Ca2+) that triggers contraction. nuph.edu.uawikipedia.org In the heart, they are involved in the conduction of electrical impulses. wikipedia.org By blocking these channels, pharmacological agents can induce vasodilation (relaxation of blood vessels), reduce the force of cardiac contraction (negative inotropy), and slow the heart rate (negative chronotropy). wikipedia.orgphysio-pedia.com This makes L-type calcium channel blockers effective in managing conditions like hypertension and angina pectoris. nih.govnih.gov

The L-type calcium channels are composed of several subunits, with the α1 subunit forming the ion-conducting pore and being the primary binding site for calcium channel blockers. researchgate.netdrugbank.com There are different isoforms of the L-type channel, with Cav1.2 being predominant in the cardiovascular system and Cav1.3 also playing a role in the brain. nih.govnih.gov The therapeutic action of many calcium channel blockers is primarily mediated through their inhibition of Cav1.2 channels. nih.govnih.gov Some newer dihydropyridine (B1217469) calcium channel blockers also exhibit activity at N-type and T-type calcium channels, which may contribute to additional organ-protective effects. e-jcpp.orge-jcpp.org

Chemical Classification and Structural Features of Dihydropyridine Calcium Antagonists

Calcium channel blockers (CCBs) are a chemically diverse group of drugs. derangedphysiology.com They are broadly categorized into dihydropyridines (DHPs) and non-dihydropyridines, with the latter group further divided into phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). wikipedia.orgderangedphysiology.com Dihydropyridines are derivatives of the 1,4-dihydropyridine (B1200194) molecule and are a major class of L-type calcium channel blockers. wikipedia.orgwikipedia.org

The general chemical structure of dihydropyridines features a 1,4-dihydropyridine ring. wikipedia.org Key structural elements essential for their antagonist activity include:

A substituted phenyl ring at the 4-position of the dihydropyridine ring. The nature and position of the substituent on this phenyl ring influence the drug's activity. researchgate.net

Ester groups at the 3- and 5-positions of the dihydropyridine ring. derangedphysiology.com

Substituents at the 2- and 6-positions of the dihydropyridine ring, typically methyl groups. wikipedia.org

Dihydropyridines, such as nifedipine (B1678770), primarily act on the smooth muscle of blood vessel walls, causing vasodilation and thereby lowering blood pressure. e-jcpp.orgwikipedia.org This vascular selectivity distinguishes them from non-dihydropyridine CCBs, which have more pronounced effects on the heart. wikipedia.orgphysio-pedia.com The chemical structure of dihydropyridines also influences their pharmacokinetic properties, such as lipophilicity and duration of action. e-jcpp.orgnih.gov

Historical Context of Barnidipine (B1667753) Hydrochloride Discovery and Development in Calcium Channel Antagonist Research

The discovery of calcium channel blockers dates back to the mid-1960s during the screening of molecules for coronary dilator properties. nih.gov The first dihydropyridine, nifedipine, was discovered in 1975, paving the way for the development of numerous other drugs in this class over the subsequent decades. nuph.edu.uaresearchgate.net The evolution of dihydropyridines has been marked by efforts to improve their pharmacokinetic profiles and reduce adverse effects. nih.gov

Barnidipine hydrochloride was originally developed by Yamanouchi Pharmaceutical Co., Ltd. mdpi.com The preparation of barnidipine with an unspecified stereochemistry was first reported in 1979 and 1980. drugfuture.com Subsequent research focused on the synthesis and biological activity of its enantiomers, leading to the identification of the most potent and long-acting isomer. drugfuture.com Barnidipine is chemically known as (3'S,4S)-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. mdpi.comsphinxsai.com It is recognized as a long-acting dihydropyridine calcium channel blocker. mdpi.comnih.gov

The development of barnidipine represents the progression towards more refined dihydropyridine antagonists. It is considered a third or fourth-generation dihydropyridine, characterized by high lipophilicity and a slow onset of action, which contributes to a stable and long-lasting therapeutic effect. drugbank.comnih.gov

Unique Stereochemical Characteristics of this compound (S,S configuration) in Pharmacological Contexts

A significant feature of this compound is its specific stereochemistry. The molecule possesses two chiral centers, one at the C4 position of the dihydropyridine ring and another at the C3' position of the pyrrolidine (B122466) ring, which means it can exist as four possible optical isomers. drugbank.comnih.govnih.gov However, the pharmacologically active form of barnidipine is a single enantiomer with the (S,S) configuration. geneesmiddeleninformatiebank.nlwikipedia.org

This stereoselectivity is crucial to its pharmacological profile. Research has demonstrated that the (+)-(S,S)-isomer of barnidipine is the most potent and longest-acting of the four enantiomers. nih.govresearchgate.net In studies comparing the vasodilatory activity of the four optical isomers of barnidipine, the (S,S) enantiomer exhibited the highest potency in relaxing potassium chloride-induced contractions in isolated guinea pig aorta. nih.gov The order of potency was found to be (3'S,4S) > (3'R,4R) ≈ (3'R,4S) > (3'S,4R). nih.gov

The use of a single, highly active enantiomer, as opposed to a racemic mixture (a 1:1 mixture of enantiomers) which is common for many other calcium channel blockers, may offer a higher degree of pharmacological selectivity. drugbank.comnih.govdrugbank.com The stereochemistry at both the dihydropyridine C-4 and the pyrrolidine C-3' positions influences not only the potency of the vasodilatory activity but also its duration. nih.gov

Table 1: Potency of Barnidipine Enantiomers

Enantiomer Configuration Relative Potency (Vasodilation)
(3'S, 4S) - Barnidipine Most Potent nih.gov
(3'R, 4R) Less Potent nih.gov
(3'R, 4S) Less Potent nih.gov
(3'S, 4R) Least Potent nih.gov

Properties

CAS No.

101979-04-8

Molecular Formula

C7H13N3O

Synonyms

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride

Origin of Product

United States

Molecular Pharmacology and Cellular Mechanism of Action of Barnidipine Hydrochloride

Targeting of L-Type Calcium Channels: Ligand Binding and Kinetic Modulation

Barnidipine (B1667753) is a long-acting calcium antagonist that demonstrates a strong and lasting interaction with L-type calcium channels. drugbank.comnih.gov Its mechanism is characterized by a high affinity for these channels, particularly within the vascular smooth muscle. nih.govnih.gov The active component of barnidipine is a single optical isomer (3'S, 4S configuration), which is the most potent and longest-acting of the four possible enantiomers. drugbank.comdrugbank.com This stereoselectivity may contribute to a high degree of pharmacological specificity compared to other calcium antagonists that are racemic mixtures. drugbank.comdrugbank.com

Affinity and Selectivity for Vascular L-Type Calcium Channels

Barnidipine exhibits a high affinity for L-type calcium channels, as demonstrated by its ability to inhibit the binding of [3H]nitrendipine in rat brain cortex membranes with a Ki value of 0.21 nmol/l. tandfonline.comadooq.com This affinity is reported to be 4, 4, and 21 times higher than that of nicardipine (B1678738), nitrendipine (B1678957), and nifedipine (B1678770), respectively. tandfonline.com The drug shows a marked selectivity for L-type calcium channels located in the vascular wall's smooth muscle cells over those in cardiac myocytes. drugbank.compatsnap.com This vasoselectivity is a key characteristic, contributing to its primary action of reducing peripheral vascular resistance without significant direct effects on cardiac contractility. tandfonline.compatsnap.com The high lipophilicity of barnidipine allows it to accumulate in the cell membranes of vascular smooth muscle cells, from which it is slowly released, contributing to its long duration of action. patsnap.comnih.gov

Table 1: Comparative Affinity of Dihydropyridine (B1217469) Calcium Channel Blockers

Compound Ki value (nmol/l) for [3H]nitrendipine binding
Barnidipine 0.21
Nicardipine ~0.84
Nitrendipine ~0.84
Nifedipine ~4.41

This table is generated based on data indicating barnidipine's affinity is 4 times higher than nicardipine and nitrendipine, and 21 times higher than nifedipine. tandfonline.com

Interaction with Specific Subunits of the L-Type Calcium Channel (e.g., Alpha 1-C Subunit)

Like other dihydropyridine calcium antagonists, barnidipine is predicted to interact with the alpha 1-C (CaV1.2) subunit of the L-type calcium channel. drugbank.comnih.gov This subunit is the pore-forming component of the channel, responsible for the influx of calcium ions. uniprot.org It is believed that the binding site for dihydropyridines, including barnidipine, is located within the channel pore, closer to the extracellular side of the membrane. drugbank.comnih.gov

Voltage-Dependent Binding and State-Dependent Channel Modulation (e.g., Inactivated State Affinity)

The action of barnidipine is both concentration and voltage-dependent. nih.gov It demonstrates a higher affinity for the inactivated state of the L-type calcium channel. drugbank.comnih.gov This means that the drug binds more readily to channels in a depolarized state, which is more common in the smooth muscle cells of blood vessels compared to cardiac muscle cells. thoracickey.com This voltage-dependent binding contributes to its vascular selectivity. thoracickey.com

Studies comparing barnidipine and nifedipine have shown that both drugs reduce the L-type Ca2+ current (ICa(L)) in a voltage-dependent manner. nih.gov At a holding potential of -80 mV, the EC50 for barnidipine was 80 nM, while at a more depolarized potential of -40 mV, the EC50 was significantly lower at 18 nM, indicating increased potency at depolarized potentials. nih.gov In vascular smooth muscle cells, barnidipine was found to be more potent than nifedipine under depolarizing conditions. nih.gov This enhanced effect is attributed to both a higher affinity for the inactivated state of vascular Ca2+ channels and its greater lipophilicity compared to nifedipine. nih.gov The onset of the block by barnidipine is three times faster than that of nifedipine, and the offset of the block is three times slower, suggesting a more persistent binding. nih.gov

Table 2: Voltage-Dependent Efficacy of Barnidipine vs. Nifedipine on L-type Ca2+ Current

Holding Potential Barnidipine EC50 (nM) Nifedipine EC50 (nM)
-80 mV 80 130
-40 mV 18 6

Data derived from studies on rat ventricular cardiomyocytes. nih.gov

Cellular and Subcellular Pharmacodynamics

The interaction of barnidipine with L-type calcium channels at the molecular level translates into significant effects on the cellular and subcellular functions of vascular smooth muscle cells.

Inhibition of Calcium Ion Influx in Vascular Smooth Muscle Cells

The primary mechanism of action of barnidipine is the inhibition of calcium ion influx through L-type voltage-dependent calcium channels in vascular smooth muscle cells. drugbank.compatsnap.com By blocking these channels, barnidipine effectively reduces the amount of calcium entering the cell. nih.govpatsnap.com This action is highly selective for the smooth muscle cells of the vascular wall. drugbank.comdrugbank.com

Effects on Smooth Muscle Contraction Mechanisms

The influx of calcium ions into vascular smooth muscle cells is a critical step in initiating muscle contraction. nih.govpatsnap.com Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase. This enzyme phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. nih.govnih.gov By blocking the initial influx of calcium, barnidipine prevents this entire cascade. nih.govpatsnap.com The inhibition of calcium entry leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a reduction in peripheral vascular resistance. patsnap.com This ultimately lowers blood pressure. patsnap.com

Receptor Kinetics and Binding Persistence at the Membrane Level

Barnidipine's interaction with L-type calcium channels is characterized by a high affinity and a slow onset of action, coupled with a strong and enduring binding. nih.govgeneesmiddeleninformatiebank.nl This leads to a sustained pharmacological effect. researchgate.net Studies have demonstrated that barnidipine exhibits a high affinity for the nitrendipine binding sites on L-type calcium channels, with a reported Ki value of 0.21 nmol/L. medchemexpress.comtandfonline.commedchemexpress.com This affinity is notably higher than that of other dihydropyridines like nicardipine, nitrendipine, and nifedipine. tandfonline.com The binding is stereospecific, with the S,S-isomer being the most potent and longest-acting of the four possible enantiomers. researchgate.nettandfonline.com

The kinetics of barnidipine are marked by a slow association with and a very slow dissociation from its receptor binding sites. This persistent binding is a key contributor to its long duration of action. It is suggested that barnidipine has a high affinity for the inactivated state of the calcium channel, which further contributes to its long-lasting effects. nih.govdrugbank.com This sustained receptor occupancy ensures a continuous blockade of calcium influx, leading to prolonged vasodilation. researchgate.net

Table 1: Comparative Binding Affinities of Dihydropyridine Calcium Antagonists

Compound Ki (nmol/L) for [3H]nitrendipine binding sites
Barnidipine 0.21 medchemexpress.comtandfonline.commedchemexpress.com
Nicardipine ~0.84
Nitrendipine ~0.84
Nifedipine ~4.41

Note: Ki values for nicardipine, nitrendipine, and nifedipine are calculated based on the reported 4, 4, and 21 times lower affinity compared to barnidipine, respectively. tandfonline.com

Mechanistic Basis for Vasoselectivity and Prolonged Action

The clinical utility of barnidipine is significantly enhanced by its high degree of vasoselectivity and its extended duration of action, which allows for once-daily administration. tandfonline.com These properties are rooted in its specific interactions at the cellular and membrane levels.

Differential Effects on Vascular Versus Cardiac Myocytes

Barnidipine demonstrates a pronounced selectivity for vascular smooth muscle cells over cardiac myocytes. patsnap.com This selectivity minimizes its effects on cardiac contractility and heart rate. patsnap.com Studies have shown that while both barnidipine and nifedipine reduce calcium currents in both rat vascular smooth muscle cells (A7r5) and isolated rat cardiomyocytes, they are more effective in the vascular cells. nih.gov This inherent vasoselectivity means that its antihypertensive effect is not accompanied by significant negative inotropic activity. tandfonline.com The drug's potent vasodilatory effect is achieved with minimal impact on the heart muscle itself. patsnap.com

Role of Lipophilicity in Membrane Accumulation and Receptor Access

A critical factor contributing to barnidipine's prolonged action is its high lipophilicity. tandfonline.compatsnap.com With an octanol/water partition coefficient of approximately 2000, barnidipine readily partitions into the lipid bilayer of cell membranes. nih.govtandfonline.com This high lipophilicity allows the drug to accumulate in the cell membrane, creating a depot from which it can slowly access its target L-type calcium channel receptors. nih.govtandfonline.comdrugbank.com

This membrane accumulation and slow release mechanism are responsible for the gradual onset and long duration of barnidipine's action. tandfonline.comdrugbank.comresearchgate.net The slow diffusion from the membrane depots to the receptor sites prevents the rapid vasodilation that can trigger reflex tachycardia, a common side effect of less lipophilic, short-acting dihydropyridines. tandfonline.com The sustained presence of barnidipine at its site of action ensures a consistent and prolonged antihypertensive effect over a 24-hour period. geneesmiddeleninformatiebank.nl

Table 2: Compound Names Mentioned

Compound Name
Amlodipine
Atenolol
Barnidipine hydrochloride
Cilnidipine
Enalapril
Felodipine
Hydrochlorothiazide
Lercanidipine (B1674757)
Losartan (B1675146)
Manidipine
Methylprednisolone
Nicardipine
Nifedipine
Nitrendipine

Preclinical Pharmacodynamics and Comparative Studies of Barnidipine Hydrochloride

In Vitro Pharmacological Characterization in Isolated Tissues and Cells

In vitro studies are crucial for elucidating the direct pharmacological effects of a compound on specific tissues and cells, independent of systemic physiological responses. The following sections detail the characterization of barnidipine (B1667753) hydrochloride in isolated vascular preparations.

Studies on Isolated Coronary Arteries (e.g., Pig, Dog, Rat)

While direct in vitro studies on the effects of barnidipine on isolated coronary arteries from pigs and dogs are not extensively detailed in the available literature, research on analogous dihydropyridine (B1217469) calcium channel blockers in these species provides valuable insights. For instance, studies on other calcium channel blockers have demonstrated potent vasorelaxant effects on isolated porcine coronary arteries. It is well-established that barnidipine increases coronary blood flow in anesthetized dogs, an effect attributed to its vasodilatory action on coronary resistance vessels. nih.gov

In studies involving isolated rat vascular smooth muscle, barnidipine has been shown to be a potent relaxant of precontracted aortic rings. nih.gov This effect is more pronounced under depolarizing conditions, indicating a voltage-dependent mechanism of action. nih.gov

Analysis in Isolated Aorta Preparations (e.g., Guinea Pig)

In studies utilizing isolated aorta preparations from rats, barnidipine has demonstrated significant vasorelaxant properties. Research has shown that barnidipine effectively relaxes aortic rings that have been precontracted, with its potency being greater in depolarizing conditions. nih.gov This suggests a higher affinity of barnidipine for the inactivated state of vascular calcium channels, contributing to its potent vasodilatory effect. nih.gov

Comparative Antagonistic Activity Against Potassium-Induced Contraction

Barnidipine exhibits potent antagonistic activity against contractions induced by high concentrations of potassium chloride (KCl) in isolated vascular preparations. In rat aortic rings, both barnidipine and nifedipine (B1678770) were found to be more effective at relaxing precontracted tissues under depolarizing conditions, with barnidipine demonstrating greater potency than nifedipine. nih.gov This enhanced efficacy in depolarized tissues highlights its voltage-dependent calcium channel blocking activity. nih.gov The IC50 values obtained in aortic rings and in vascular smooth muscle cells (A7r5) were similar for barnidipine, further confirming its direct action on these cells. nih.gov

Table 1: Comparative Antagonistic Activity of Barnidipine and Nifedipine in Rat Aortic Rings

CompoundConditionPotency
Barnidipine DepolarizingMore Potent
Nifedipine DepolarizingLess Potent

This table illustrates the higher potency of barnidipine compared to nifedipine in relaxing precontracted rat aortic rings under depolarizing conditions.

Pharmacological Profile in Animal Models of Cardiovascular Function

Animal models of hypertension are instrumental in evaluating the in vivo efficacy and hemodynamic effects of antihypertensive agents. Barnidipine has been extensively studied in spontaneously hypertensive rats and models of renal hypertension.

Studies in Spontaneously Hypertensive Rats (SHR)

In conscious spontaneously hypertensive rats (SHR), barnidipine produces a dose-dependent antihypertensive effect. nih.gov Intravenous administration of barnidipine at doses of 3, 10, and 30 µg/kg resulted in mean arterial pressure (MAP) reductions of approximately 8, 26, and 45 mmHg, respectively. nih.gov Oral administration of barnidipine (0.3-3 mg/kg) also demonstrated a significant and dose-dependent decrease in blood pressure. nih.gov

A key finding in SHR is that barnidipine preferentially dilates the mesenteric and renal vascular beds. nih.gov This is in contrast to some shorter-acting calcium antagonists that primarily reduce hindquarter vascular resistance. nih.gov The reduction in renal vascular resistance is a particularly important feature, as elevated renal vascular resistance is a hallmark of essential hypertension. nih.govnih.gov Furthermore, barnidipine has been shown to increase urinary volume in a dose-dependent manner in SHR, indicating a diuretic effect that contributes to its antihypertensive action. nih.gov When compared with other calcium channel blockers such as nicardipine (B1678738), nitrendipine (B1678957), nisoldipine, manidipine, and amlodipine, barnidipine was found to be the most potent in its antihypertensive and diuretic effects in SHR. nih.gov

Table 2: Effect of Intravenous Barnidipine on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Dose (µg/kg)Mean Arterial Pressure Reduction (mmHg)
38 ± 2
1026 ± 3
3045 ± 4

This table shows the dose-dependent reduction in mean arterial pressure in SHR following intravenous administration of barnidipine.

Evaluation in Renal Hypertensive Models

Barnidipine has been evaluated in the N(ω)-Nitro-L-Arginine Methyl Ester (L-NAME)-induced model of hypertension in rats, which is characterized by endothelial dysfunction and renal injury. In this model, oral administration of barnidipine (3 mg/kg/day) significantly decreased systolic blood pressure compared to untreated hypertensive rats. nih.gov

Beyond its blood pressure-lowering effect, barnidipine demonstrated protective effects on the vasculature and kidneys in this model. nih.gov Myograph studies revealed that barnidipine treatment restored impaired contractile and endothelial responses in mesenteric and renal arteries. nih.gov Histopathological examination confirmed that barnidipine ameliorated structural alterations in both the arteries and the kidneys of L-NAME-treated rats. nih.gov These beneficial effects are thought to be mediated by an increase in the expression of endothelial nitric oxide synthase (eNOS) and a reduction in oxidative and inflammatory biomarkers. nih.gov

Analysis in Desoxycorticosterone Acetate (DOCA)-Salt Models

The Desoxycorticosterone Acetate (DOCA)-salt model is a well-established experimental paradigm for inducing hypertension in preclinical research. This model simulates a low-renin, salt-sensitive form of hypertension, which is relevant to certain human hypertensive conditions. The administration of DOCA, a mineralocorticoid, in combination with a high-salt diet to uninephrectomized rodents leads to significant elevations in blood pressure, mimicking the pathophysiological changes seen in mineralocorticoid-induced hypertension.

While direct preclinical studies investigating the specific effects of barnidipine hydrochloride in the DOCA-salt model are not extensively detailed in the available literature, the known pharmacological actions of dihydropyridine calcium channel blockers provide a strong basis for its expected efficacy in this model. The hypertension in the DOCA-salt model is characterized by volume expansion and increased peripheral vascular resistance. Barnidipine, as a potent L-type calcium channel blocker, induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells, thereby reducing peripheral resistance. This fundamental mechanism of action suggests that barnidipine would be effective in counteracting the increased vascular tone that is a hallmark of DOCA-salt induced hypertension.

Future preclinical investigations focusing on barnidipine within the DOCA-salt model would be valuable to delineate its specific effects on blood pressure, end-organ damage, and the underlying cellular and molecular mechanisms in this particular model of hypertension.

Mechanistic Studies on Secondary Biological Effects in Preclinical Models

Beyond its primary vasodilatory effects, this compound has been investigated for its potential to modulate various secondary biological pathways that contribute to hypertensive end-organ damage. These studies provide insight into the broader vasoprotective and organ-protective properties of the compound.

Modulation of Platelet-Derived Growth Factor B-Chain mRNA Levels in Animal Models

Preclinical research has demonstrated that barnidipine can influence the expression of growth factors implicated in vascular and glomerular remodeling. In a study utilizing spontaneously hypertensive rats (SHR), treatment with this compound was shown to significantly reduce the expression of platelet-derived growth factor (PDGF) B-chain mRNA in the glomeruli. nih.govkarger.com

Thirteen-week-old SHRs were administered barnidipine in their food for a period of three weeks. nih.gov This treatment resulted in a stable reduction in systolic blood pressure. nih.gov Notably, alongside the blood pressure-lowering effect, there was a significant decrease in the glomerular expression of PDGF B-chain mRNA compared to control SHRs. nih.gov Interestingly, the expression of transforming growth factor-beta 1 (TGF-β1) mRNA was not affected by barnidipine treatment. nih.gov The reduction in PDGF B-chain mRNA expression was also associated with a significant decrease in urinary protein excretion. nih.gov

These findings suggest that barnidipine's therapeutic effects in hypertensive nephropathy may extend beyond simple blood pressure reduction to include the modulation of key growth factors involved in glomerular pathology.

Impact on Oxidative Stress Markers (e.g., Isoprostanes) in Animal Studies

In a comparative study, the effects of barnidipine and lercanidipine (B1674757) were evaluated in hypertensive patients with type 2 diabetes. The results demonstrated that treatment with barnidipine in combination with losartan (B1675146) led to a significant reduction in the levels of isoprostanes, which are reliable markers of oxidative stress. This effect was observed to be more pronounced with the barnidipine combination compared to the lercanidipine combination.

Table 1: Impact of Barnidipine on Isoprostane Levels

Treatment Group Baseline Isoprostane Levels (pg/mL) Post-treatment Isoprostane Levels (pg/mL) Change from Baseline
Barnidipine + Losartan 35.6 ± 6.1 29.8 ± 5.5* -5.8
Lercanidipine + Losartan 36.1 ± 5.9 34.9 ± 5.7 -1.2

*p < 0.05 vs baseline and vs lercanidipine + losartan

These clinical findings suggest a potential mechanism of action for barnidipine in mitigating oxidative stress, which warrants further investigation in preclinical animal models to elucidate the direct antioxidant properties of the compound.

Influence on Endothelial Damage Indicators (e.g., sVCAM-1, sICAM-1) in Animal Models

Endothelial dysfunction is a critical early event in the development of hypertensive vascular damage. Soluble vascular cell adhesion molecule-1 (sVCAM-1) and soluble intercellular adhesion molecule-1 (sICAM-1) are established markers of endothelial activation and damage.

A clinical study comparing barnidipine and lercanidipine in hypertensive diabetic patients revealed that the addition of barnidipine to losartan therapy resulted in a significant reduction in the circulating levels of both sVCAM-1 and sICAM-1 after six months of treatment. This reduction was statistically significant when compared to both baseline levels and to the group receiving lercanidipine in combination with losartan.

Table 2: Effect of Barnidipine on Markers of Endothelial Damage

Marker Treatment Group Baseline Levels (ng/mL) Post-treatment Levels (ng/mL)
sVCAM-1 Barnidipine + Losartan 899 ± 121 812 ± 115*
Lercanidipine + Losartan 905 ± 118 891 ± 116
sICAM-1 Barnidipine + Losartan 455 ± 65 411 ± 59*
Lercanidipine + Losartan 461 ± 62 453 ± 60

*p < 0.05 vs baseline and vs lercanidipine + losartan

These clinical data strongly suggest that barnidipine may exert protective effects on the endothelium, a hypothesis that should be further explored in dedicated preclinical animal studies to understand the underlying mechanisms.

Investigation of Matrix Metalloproteinases (MMPs) in Preclinical Contexts

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in the vascular and cardiac remodeling associated with hypertension.

In a clinical investigation comparing the effects of barnidipine and lercanidipine in hypertensive patients with type 2 diabetes, the levels of MMP-2 and MMP-9 were assessed. The study found no significant differences between the two treatment groups on the levels of either MMP-2 or MMP-9 after six months of therapy.

Table 3: Influence of Barnidipine on Matrix Metalloproteinase Levels

Marker Treatment Group Baseline Levels (ng/mL) Post-treatment Levels (ng/mL)
MMP-2 Barnidipine + Losartan 35.1 ± 5.8 34.6 ± 5.5
Lercanidipine + Losartan 34.9 ± 5.6 34.2 ± 5.3
MMP-9 Barnidipine + Losartan 49.8 ± 7.2 48.9 ± 6.9
Lercanidipine + Losartan 50.1 ± 7.5 49.5 ± 7.1

While this particular clinical study did not show a significant effect of barnidipine on MMP-2 and MMP-9 levels, further preclinical research is warranted to explore the potential influence of barnidipine on a broader range of MMPs and tissue inhibitors of metalloproteinases (TIMPs) in various animal models of hypertension.

Comparative Preclinical Pharmacology with Other Dihydropyridine Calcium Channel Blockers (e.g., Nifedipine, Lercanidipine)

The pharmacological profile of this compound has been compared with other dihydropyridine calcium channel blockers in both preclinical and clinical settings. These comparisons highlight the nuances in their mechanisms of action and potential for differential therapeutic effects.

In vitro studies have indicated that the pharmacological effects of barnidipine are longer lasting than those of nifedipine. This is attributed to a sustained occupancy of dihydropyridine receptors by barnidipine, a characteristic that has been observed both in vitro and in vivo.

A clinical study directly comparing barnidipine to lercanidipine in hypertensive patients with type 2 diabetes provided valuable comparative data. In this study, both drugs, when added to losartan, effectively reduced blood pressure. However, the combination of barnidipine and losartan demonstrated a greater reduction in both systolic and diastolic blood pressure compared to the lercanidipine and losartan combination.

Furthermore, as detailed in the preceding sections, the barnidipine combination therapy showed a superior effect in reducing markers of oxidative stress (isoprostanes) and endothelial damage (sVCAM-1 and sICAM-1) when compared to the lercanidipine combination. In contrast, neither treatment combination had a significant impact on the levels of MMP-2 and MMP-9.

These findings suggest that while belonging to the same drug class, individual dihydropyridine calcium channel blockers may possess distinct pharmacological properties that translate into different effects on secondary markers of cardiovascular disease. Further head-to-head preclinical studies are necessary to fully elucidate the comparative pharmacology of barnidipine with nifedipine and lercanidipine, particularly in relation to their effects on end-organ protection.

Metabolism and Pharmacokinetics of Barnidipine Hydrochloride in Preclinical Models and in Vitro Systems

Absence of Unchanged Drug Excretion and Predominance of Metabolic Elimination in Preclinical Species

Preclinical pharmacokinetic studies in both rats and dogs have demonstrated that barnidipine (B1667753) hydrochloride is subject to significant metabolic breakdown. Following oral administration, no unchanged parent drug is detected in the urine or bile of these animal models. nih.govnih.gov This complete absence of urinary and biliary excretion of the unmetabolized drug underscores the critical role of hepatic metabolism in its clearance. nih.govnih.gov The low absolute bioavailability observed in rats (11-18%) and dogs (6-9%) further points to a substantial first-pass metabolism effect, where a significant portion of the drug is metabolized in the liver before it can reach systemic circulation. nih.gov In vitro studies using rat liver microsomes have corroborated these findings, indicating that barnidipine is extensively metabolized by cytochrome P450 enzymes. nih.gov

Major Metabolic Pathways and Metabolite Identification

The metabolism of barnidipine hydrochloride proceeds through several key pathways, resulting in the formation of numerous metabolites. nih.govnih.gov In preclinical species like rats and dogs, at least nine distinct metabolites have been identified in urine and bile. nih.gov The primary metabolic transformations are qualitatively similar between these species and involve modifications at various sites on the barnidipine molecule. nih.gov These pathways include oxidation of the dihydropyridine (B1217469) ring, hydrolysis of the two ester groups, N-debenzylation of the pyrrolidine (B122466) side chain, reduction of the nitro group, and subsequent conjugation of the resulting metabolites with glucuronic acid. nih.govnih.gov Studies utilizing human liver microsomes have identified three primary metabolites: M-1 (N-debenzylated product), M-3 (hydrolyzed product of the benzyl-pyrrolidine ester), and M-8 (oxidized dihydropyridine ring product). nih.gov The cytochrome P450 enzyme system, specifically the CYP3A subfamily, has been identified as the principal catalyst for these metabolic reactions. nih.govnih.govdrugbank.com

Table 1: Primary Metabolites of this compound Identified in Human Liver Microsomes

Metabolite ID Formation Pathway
M-1 N-Debenzylation
M-3 Hydrolysis of the N-benzylpyrrolidine ester
M-8 Oxidation of the 1,4-dihydropyridine (B1200194) ring

Data sourced from in vitro studies with human liver microsomes. nih.gov

A fundamental and primary metabolic pathway for barnidipine, characteristic of many dihydropyridine-based drugs, is the oxidation of its 1,4-dihydropyridine ring. nih.govnih.govdrugbank.comnih.gov This aromatization reaction converts the dihydropyridine core into a more stable pyridine (B92270) ring structure. nih.govnih.govdrugbank.comnih.gov This oxidative process is a major route of biotransformation and is catalyzed by cytochrome P450 enzymes, predominantly from the CYP3A family. nih.govnih.govdrugbank.com In human liver microsome studies, the pyridine form of the parent compound was identified as metabolite M-8. nih.gov Furthermore, the oxidized pyridine forms of other primary metabolites, such as the N-debenzylated metabolite (M-1) and the hydrolyzed ester metabolite (M-3), have also been identified and are designated as M-2 and M-4, respectively. nih.gov It is suggested that these secondary pyridine metabolites are likely formed from the initial oxidation of barnidipine to M-8, followed by other metabolic modifications. nih.gov

This compound contains two ester functional groups that are susceptible to enzymatic hydrolysis. This represents another major metabolic pathway. nih.govnih.govdrugbank.comnih.gov Both the methyl ester and the N-benzylpyrrolidine ester can be cleaved, leading to the formation of carboxylic acid metabolites. nih.govnih.gov In studies with human liver microsomes, the hydrolysis of the N-benzylpyrrolidine ester to form the corresponding carboxylic acid (M-3) was identified as a primary metabolic route. nih.govnih.gov In preclinical studies involving rats and dogs, ester hydrolysis was found to be one of the main metabolic pathways, with the resulting hydrolyzed metabolites being prominent in both urine and bile. nih.gov

The removal of the benzyl (B1604629) group from the pyrrolidine side chain, known as N-debenzylation, is another significant primary metabolic pathway for barnidipine. nih.govnih.govdrugbank.comnih.gov This reaction is also mediated by the CYP3A isoenzyme family. nih.govnih.govdrugbank.com The resulting metabolite, which lacks the benzyl moiety, is referred to as M-1 in human liver microsome studies. nih.gov In human metabolism, the N-debenzylated product is considered a minor metabolite in plasma. nih.gov However, in preclinical studies with rats and dogs, glucuronide conjugates of the debenzylated metabolite have been detected in bile, indicating its formation and subsequent phase II metabolism. nih.gov

The chemical structure of barnidipine includes a nitro group on the phenyl ring, which can undergo metabolic reduction. nih.govdrugbank.com This pathway involves the conversion of the nitro group (NO2) to an amino group (NH2). nih.gov This transformation has been identified as one of the metabolic pathways for barnidipine in preclinical studies in rats and dogs. nih.gov

Following the initial Phase I metabolic reactions (oxidation, hydrolysis, debenzylation, and reduction), the resulting metabolites can undergo Phase II conjugation reactions. For barnidipine metabolites, conjugation with glucuronic acid is a notable pathway. nih.gov In studies with rats and dogs, glucuronide conjugates of both the N-debenzylated metabolite and the hydrolyzed pyrrolidine ester metabolite have been identified, particularly in the bile. nih.gov This process of glucuronidation increases the water solubility of the metabolites, which facilitates their elimination from the body.

Table 2: Summary of Major Metabolic Pathways of this compound

Metabolic Pathway Description Key Metabolites/Products
Oxidation of 1,4-Dihydropyridine Ring Aromatization of the dihydropyridine ring to a pyridine ring. nih.govnih.govdrugbank.com Pyridine derivative of barnidipine (M-8), and pyridine derivatives of other metabolites (M-2, M-4). nih.gov
Ester Hydrolysis Cleavage of the methyl ester and/or the N-benzylpyrrolidine ester to form carboxylic acids. nih.govnih.govdrugbank.com Hydrolyzed product of the N-benzylpyrrolidine ester (M-3). nih.govnih.gov
N-Debenzylation Removal of the benzyl group from the pyrrolidine side chain. nih.govnih.govdrugbank.com N-debenzylated barnidipine (M-1). nih.gov
Nitro Group Reduction Conversion of the nitro group on the phenyl ring to an amino group. nih.govnih.gov Amino-substituted metabolite. nih.gov
Glucuronide Conjugation Attachment of glucuronic acid to Phase I metabolites. nih.gov Glucuronide conjugates of N-debenzylated and hydrolyzed metabolites. nih.gov

Enzymatic Mediation of Barnidipine Metabolism

The biotransformation of this compound is an extensive process primarily mediated by hepatic enzymes. In vitro studies have been crucial in elucidating the specific enzymatic pathways responsible for its metabolism, highlighting the significant role of the cytochrome P450 superfamily.

The metabolism of barnidipine is principally catalyzed by the cytochrome P450 (CYP) system, with the CYP3A subfamily playing a critical role. nih.gov Specifically, CYP3A4 is the major isoenzyme responsible for the primary metabolic pathways of barnidipine in humans. nih.gov This has been confirmed through several experimental approaches, including inhibition studies, correlation studies using individual human liver microsomes, and studies with cDNA-expressed CYP isoforms. nih.gov

The involvement of CYP3A is not limited to the initial metabolic steps; it is also suggested to participate in the secondary metabolic pathways. nih.gov The primary metabolic reactions mediated by CYP3A include the oxidation of the dihydropyridine ring, N-debenzylation of the side chain, and hydrolysis of the benzyl-pyrrolidine ester. nih.gov The resulting metabolites are pharmacologically inactive. drugbank.com The central role of CYP3A4 in barnidipine's clearance suggests a potential for drug-drug interactions when co-administered with potent inhibitors or inducers of this isoenzyme. For instance, in vitro studies have shown that cyclosporin (B1163) A, a known CYP3A inhibitor, can inhibit the formation of barnidipine's primary metabolites. nih.gov

In vitro experiments utilizing liver microsomes from both human and preclinical species, such as rats, have been instrumental in characterizing the metabolic fate of barnidipine. nih.govnih.gov These studies have demonstrated that barnidipine is extensively metabolized in the liver. nih.gov

In a human liver microsomal system, barnidipine is converted into three primary metabolites nih.gov:

M-1 : An N-debenzylated product.

M-3 : A hydrolyzed product of the benzyl-pyrrolidine ester.

M-8 : An oxidized product of the dihydropyridine ring.

Secondary metabolites, such as the pyridine forms of M-1 and M-3 (designated M-2 and M-4, respectively), are believed to be generated from the primary metabolite M-8. nih.gov

Studies using rat liver microsomes also indicated that barnidipine is extensively metabolized by P450 enzymes. nih.gov The metabolic pathways identified in rats are qualitatively similar to those in dogs and include N-debenzylation, ester hydrolysis, oxidation of the dihydropyridine ring to a pyridine ring, hydrolysis of the methyl ester, reduction of the nitro group, and subsequent conjugation with glucuronic acid. nih.gov

The following table summarizes the key findings from in vitro metabolism studies.

SystemKey FindingsPrimary Metabolites IdentifiedMediating EnzymesReference
Human Liver MicrosomesBarnidipine is converted into three primary metabolites.M-1 (N-debenzylated), M-3 (hydrolyzed benzyl-pyrrolidine ester), M-8 (oxidized dihydropyridine ring)CYP3A nih.gov
Rat Liver MicrosomesBarnidipine is extensively metabolized.Not specifically enumerated in the same manner as human studies, but pathways include N-debenzylation, ester hydrolysis, and pyridine formation.P450s nih.gov

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in preclinical animal models, such as rats and dogs, have provided essential information regarding the absorption, distribution, metabolism, and excretion of this compound. These studies have characterized its plasma concentration profiles, clearance rates, and bioavailability.

Following intravenous (IV) administration to rats and dogs, plasma concentrations of this compound exhibit a bi-exponential decline. nih.govtandfonline.comtandfonline.com This pattern is indicative of a two-compartment model of distribution and elimination.

After oral administration, barnidipine is rapidly absorbed, with plasma concentrations peaking quickly in both species. nih.govtandfonline.comtandfonline.com The time to reach maximum plasma concentration (Tmax) is approximately 0.3 to 0.4 hours in both rats and dogs. nih.govtandfonline.com A notable characteristic of barnidipine's oral pharmacokinetics is the non-linear increase in maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) with increasing doses in both preclinical species. nih.govtandfonline.comtandfonline.com

The blood clearance of barnidipine is high in both rats and dogs, approaching the hepatic blood flow in these species, which is consistent with a drug that is efficiently extracted and metabolized by the liver. nih.govtandfonline.comtandfonline.com

The terminal half-life (t½) of barnidipine differs between the two species, reflecting differences in their drug metabolism and elimination capacities. nih.govtandfonline.comtandfonline.com After intravenous dosing, the terminal half-life is shorter in rats compared to dogs. nih.govtandfonline.comtandfonline.com Following oral administration, the terminal half-lives were reported to be between 1.4 and 1.7 hours in rats and between 3.6 and 4.3 hours in dogs, with no significant effect of the dosage level on this parameter. tandfonline.com

The table below presents the pharmacokinetic parameters of barnidipine in rats and dogs after intravenous administration.

SpeciesDose (mg/kg)Terminal Half-Life (t½)Blood Clearance (Clb)Reference
Rat0.50.6 h5.2 L/h/kg nih.govtandfonline.com
Dog0.14.1 h3.3 L/h/kg nih.govtandfonline.com

A significant finding from preclinical studies is the low absolute bioavailability of barnidipine following oral administration. nih.govtandfonline.comtandfonline.com This is attributed to a marked first-pass metabolism, where a substantial portion of the absorbed drug is metabolized in the liver before it can reach systemic circulation. nih.govtandfonline.comtandfonline.com

The absolute bioavailability was found to be dose-dependent, increasing with higher doses, which is consistent with the non-linear increase observed in Cmax and AUC. tandfonline.com This suggests that the first-pass metabolic process may be saturable.

The following table summarizes the absolute bioavailability of barnidipine in rats and dogs at different oral doses.

SpeciesOral Dose (mg/kg)Absolute Bioavailability (%)Reference
Rat211 tandfonline.com
Rat818 tandfonline.com
Dog0.56 tandfonline.com
Dog29 tandfonline.com

Protein Binding Characteristics In Vitro

The extent of a drug's binding to proteins in the blood is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination rate. In vitro studies have characterized the binding of this compound to various blood components.

Barnidipine exhibits a high degree of binding to human plasma proteins. In vitro investigations have demonstrated that between 92.4% and 98.9% of barnidipine in the plasma is bound to proteins. drugbank.com The primary binding protein is serum albumin. drugbank.com In addition to albumin, barnidipine also associates with other plasma proteins, including α1-acid glycoprotein (B1211001) and high-density lipoproteins. drugbank.com Binding to γ-globulin occurs to a much lesser extent. drugbank.com This extensive and multi-protein binding profile indicates that only a small fraction of the drug is free in circulation to exert its pharmacological effects at any given time.

Table 1: In Vitro Plasma Protein Binding of Barnidipine

Parameter Finding
Total Plasma Protein Binding92.4% - 98.9%
Primary Binding ProteinAlbumin
Other Binding Proteinsα1-Acid Glycoprotein, High-Density Lipoproteins, γ-Globulin (minor)

Table 2: In Vitro Erythrocyte Binding of Barnidipine

Parameter Finding
Binding Rate to Human Erythrocytes26% - 32%

Tissue Distribution Studies in Animal Models (e.g., Rat)

To understand the distribution of barnidipine throughout the body, studies have been conducted in animal models. Following single oral doses of radiolabelled barnidipine in rats, the resulting radioactivity was measured in various tissues. These studies revealed that the drug does not distribute uniformly. drugbank.com

Levels of radioactivity were found to be significantly higher in the kidney, liver, and gastrointestinal tract compared to levels in the plasma. drugbank.com Conversely, the brain exhibited the lowest concentration of radioactivity, indicating limited penetration across the blood-brain barrier. drugbank.com The presence of the drug was also detected in the breast milk of lactating rats. drugbank.com This distribution pattern suggests that the liver and kidneys are key organs involved in the metabolism and excretion of barnidipine.

Table 3: Relative Tissue Distribution of Barnidipine in Rats

Tissue Relative Concentration
KidneyHigh
LiverHigh
Gastrointestinal TractHigh
PlasmaReference Level
BrainLow
Breast MilkDetected

Drug-Drug Interactions at a Mechanistic Level (In Vitro Studies on CYP Enzyme Inhibition/Induction)

Barnidipine's potential to cause drug-drug interactions has been investigated at a mechanistic level through in vitro studies focusing on its effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.

Research using human CYP isoforms has shown that barnidipine has an inhibitory effect on several key enzymes. It has been identified as an inhibitor of CYP2B6, CYP2C19, and CYP3A4. nih.gov Furthermore, it acts as a competitive inhibitor of CYP2C9 and CYP2D6. nih.gov Some studies have specifically highlighted that barnidipine is a strong inhibitor of CYP3A4, a major enzyme involved in drug metabolism. researchgate.netnih.gov The inhibition of these enzymes can slow the metabolism of other drugs that are substrates for these CYPs, potentially leading to increased plasma concentrations and an elevated risk of adverse effects. The current body of research primarily points towards inhibition, with a lack of evidence suggesting barnidipine is a significant inducer of CYP enzymes.

Table 4: Summary of In Vitro Effects of Barnidipine on Human CYP Isoforms

CYP Isoform Effect Type of Inhibition
CYP2B6Inhibition-
CYP2C9InhibitionCompetitive
CYP2C19Inhibition-
CYP2D6InhibitionCompetitive
CYP3A4Strong Inhibition-

Chemical Synthesis and Stereochemical Aspects of Barnidipine Hydrochloride

Synthetic Routes and Methodological Approaches

The synthesis of barnidipine (B1667753) hydrochloride has evolved to optimize yield, purity, and suitability for large-scale production, moving from laboratory-scale methods that required chromatographic purification to more efficient industrial processes. googleapis.comgoogle.com

One well-documented synthetic pathway for barnidipine hydrochloride involves a seven-step process starting from readily available basic raw materials. google.compatsnap.com This route is designed to build the core dihydropyridine (B1217469) structure first, followed by resolution and final coupling with the chiral side chain. The key precursor molecules and their roles are outlined below.

Table 1: Key Precursors in this compound Synthesis

Precursor Molecule Chemical Name Role in Synthesis
Compound I 3-Hydroxypropionitrile (B137533) Starting material for one of the main intermediates. google.com
Compound II Diketene (B1670635) Reacts with 3-hydroxypropionitrile. google.com
Compound III m-Nitrobenzaldehyde Provides the C-4 aryl substituent of the dihydropyridine ring. google.com
Compound IV β-Aminocrotonate methyl ester Forms part of the dihydropyridine ring. google.com

The synthesis proceeds through the following general sequence:

Reaction of 3-hydroxypropionitrile (I) with diketene (II) to form an intermediate acetoacetate (B1235776) compound. google.compatsnap.com

This intermediate then reacts with m-nitrobenzaldehyde (III) in a condensation reaction. google.compatsnap.com

The resulting product undergoes a Hantzsch-type cyclocondensation with β-aminocrotonate methyl ester (IV) to form the racemic dihydropyridine ester (Compound VIII). google.comgoogle.com

The ester is hydrolyzed using a strong base to yield the racemic carboxylic acid (Compound IX), a key intermediate for resolution. google.comgoogle.com

This racemic acid is then resolved to isolate the desired (S)-enantiomer (Compound X). google.com

The resolved (S)-acid is coupled with the chiral alcohol, (S)-1-benzylpyrrolidin-3-ol (V), to form the barnidipine base (Compound XI). nih.govgoogle.com

Finally, the base is treated with a solution of hydrogen chloride to produce this compound (XII). google.compatsnap.com

A primary goal for the industrial production of pharmaceuticals is the development of cost-effective, scalable, and efficient processes. For barnidipine, this has meant designing synthetic routes that avoid cumbersome purification techniques like silica (B1680970) gel column chromatography. googleapis.comgoogle.com Early laboratory-scale syntheses often relied on column chromatography to separate diastereomeric mixtures, a method that is impractical and expensive for large-scale manufacturing. googleapis.com

Modern industrial processes for this compound are characterized by:

Mild Reaction Conditions: The steps are designed to proceed under moderate temperatures and pressures, enhancing safety and reducing energy costs. google.com

Ease of Purification: The process is designed so that intermediates and the final product can be purified by crystallization or simple extraction and filtration, eliminating the need for chromatography. google.compatsnap.com This "column-free" approach is a significant advantage for industrial production. google.com

Controllable Quality: Products at each stage are easily separated and purified, allowing for consistent quality control throughout the manufacturing process. google.com

By resolving the racemic carboxylic acid intermediate (Compound IX) via diastereomeric salt formation and crystallization, the process efficiently separates the enantiomers without resorting to chromatography, making it suitable for industrial application. google.compatsnap.com

Stereoselective Synthesis and Enantiomer Resolution

Achieving the correct (3'S, 4S) configuration is the most critical aspect of barnidipine synthesis. This is accomplished not through a fully stereoselective synthesis from the start, but through a highly effective resolution of a key racemic intermediate, followed by coupling with a chiral partner. geneesmiddeleninformatiebank.nl

The absolute stereochemistry of barnidipine is determined by two key steps in the synthesis:

Resolution of the Dihydropyridine Carboxylic Acid: The racemic intermediate, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is separated into its constituent enantiomers. google.com This is typically achieved by forming diastereomeric salts with a chiral organic base. google.compatsnap.com For instance, using a specific chiral base like cinchonine (B1669041) allows for the selective crystallization of the salt containing the desired (S)-acid. google.com Once the diastereomeric salt is isolated, the pure (S)-enantiomer of the carboxylic acid can be recovered by treatment with an acid. google.com

Coupling with a Chiral Alcohol: The resolved (S)-carboxylic acid is then esterified with an enantiomerically pure alcohol, (S)-1-benzylpyrrolidin-3-ol. nih.gov This step introduces the second stereocenter. Since both the acid and the alcohol precursors are in the (S) configuration, the final product exclusively has the desired (3'S, 4S) stereochemistry. nih.gov

This strategy of resolving a racemic intermediate and then coupling it with another enantiopure fragment is a common and effective method for producing complex chiral molecules.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of barnidipine synthesis, the chiral organic base used for resolution, such as cinchonidine (B190817) or L-norephedrine, acts as a "chiral resolving agent" rather than a covalently bound chiral auxiliary. googleapis.comgoogle.com This agent forms a non-covalent diastereomeric salt pair, allowing for physical separation of the enantiomers based on differences in solubility and crystal structure. patsnap.com

The synthesis also utilizes a chiral building block or "cyclocondensation partner" in the form of (S)-1-benzylpyrrolidin-3-ol. nih.gov By using this enantiomerically pure fragment in the final esterification step, the synthesis ensures the correct stereochemistry at the C-3' position of the pyrrolidine (B122466) ring, directly leading to the formation of the specific (3'S, 4S)-diastereomer. nih.govgoogleapis.com Alternative approaches in the broader field of dihydropyridine synthesis involve using chiral auxiliaries directly on one of the Hantzsch synthesis precursors to induce stereoselectivity during the ring formation, though this is not the primary industrial method for barnidipine. mdpi.com

Chromatographic methods are powerful tools for separating enantiomers and are essential for the analytical characterization of chiral compounds like barnidipine. chiralpedia.com While avoided in modern large-scale synthesis due to cost, chromatography plays a crucial role in laboratory settings and for quality control. googleapis.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common chromatographic technique for enantiomer separation. chiralpedia.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. chiralpedia.commdpi.com For dihydropyridines, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. nih.govmdpi.com This method is used to determine the enantiomeric purity of barnidipine and to detect and quantify any unwanted diastereoisomers, such as the (3'S,4R) impurity. nih.govresearchgate.net

Other Techniques: Gas chromatography (GC) and supercritical fluid chromatography (SFC) are also used for chiral separations, though HPLC remains the most widely applied method for pharmaceutical compounds. chiralpedia.commdpi.com

In the context of barnidipine manufacturing, HPLC is not used for preparative resolution but is indispensable for ensuring that the final active pharmaceutical ingredient meets strict purity specifications, confirming the absence of other stereoisomers. nih.govgeneesmiddeleninformatiebank.nl

Table 2: Mentioned Chemical Compounds

Compound Name
(S)-1-Benzylpyrrolidin-3-ol
(S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
3-Hydroxypropionitrile
Barnidipine
This compound
β-Aminocrotonate methyl ester
Cinchonidine
Diketene
Hydrogen chloride
L-(-)-Malic acid
L-norephedrine
m-Nitrobenzaldehyde
Methyl acetoacetate

Resolution of Diastereomeric Salts

The synthesis of this compound, which possesses two chiral centers, results in stereoisomers. drugbank.commedchemexpress.com A critical step in isolating the desired (3'S,4S) enantiomer is the resolution of diastereomers, a classical and effective method for separating enantiomers on a large scale. bhu.ac.in This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. rsc.org

In the synthesis of barnidipine, a key intermediate, a racemic carboxylic acid, is resolved using a chiral amine as the resolving agent. Research has demonstrated the use of cinchonine for this purpose. nih.gov When racemic 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is reacted with cinchonine, two diastereomeric salts are formed. Due to their differential solubility in a given solvent system, one salt preferentially crystallizes out of the solution. This crystallized salt is then separated by filtration. Subsequently, the chiral resolving agent (cinchonine) is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. nih.gov This resolved intermediate is then used in the final steps of the synthesis to produce the single, pharmacologically active (S,S) isomer of barnidipine. nih.gov

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a powerful stereoselective synthesis method that leverages the high stereospecificity of enzymes. researchgate.netmdpi.com This technique is applied to a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer while leaving the other largely unreacted. nih.gov The significant difference in reaction rates between the two enantiomers allows for the separation of the unreacted, desired enantiomer from the transformed, undesired one. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com

For 1,4-dihydropyridine (B1200194) derivatives like barnidipine, this method typically involves the enantioselective hydrolysis of a racemic ester precursor. Enzymes such as lipases or proteases are commonly employed to selectively hydrolyze one of the ester enantiomers to its corresponding carboxylic acid. The resulting mixture of the unreacted ester (the desired enantiomer) and the newly formed carboxylic acid (from the undesired enantiomer) can be easily separated due to their different chemical and physical properties. This approach is valued for its high selectivity, mild reaction conditions, and environmental compatibility, making it a well-established strategy for producing enantiopure 1,4-dihydropyridines. researchgate.netmdpi.com

Enantioselective Desymmetrization Approaches

Modern asymmetric synthesis provides more direct routes to enantiopure compounds through enantioselective desymmetrization. This strategy involves the modification of a prochiral or meso compound with a chiral catalyst or reagent in such a way that one of two enantiotopic groups is selectively transformed, thereby creating a chiral molecule. nih.govrsc.org This approach is highly efficient as it can theoretically achieve up to 100% yield of the desired enantiomer. nih.gov

For the synthesis of chiral 1,4-dihydropyridines, organocatalytic enantioselective desymmetrization has emerged as a promising method. researchgate.netmdpi.com One such approach involves the desymmetrization of prochiral 1,4-dihydropyridine-3,5-dicarbaldehydes. mdpi.com In this process, a chiral N-heterocyclic carbene (NHC) is used as an organocatalyst. The NHC reacts with one of the two aldehyde groups on the prochiral dihydropyridine substrate. This reaction, in the presence of an oxidant and an alcohol, leads to the highly enantioselective formation of a 5-formyl-1,4-dihydropyridine-3-carboxylate. mdpi.com This method establishes the key stereocenter directly on the dihydropyridine core, providing an elegant and atom-economical pathway to chiral building blocks for drugs like barnidipine.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. wjpls.org These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This compound is known to exhibit polymorphism, with at least two distinct crystalline forms identified, designated as Form I and Form II. google.comgoogle.com These polymorphs have different physicochemical properties, which can be distinguished through various analytical techniques. google.com The existence of different polymorphic forms is a critical consideration in pharmaceutical development, as it can influence factors such as stability and manufacturing processes. wjpls.orgrsc.org

Identification and Characterization of Crystalline Forms

The two known polymorphic forms of this compound, Form I and Form II, have been extensively characterized using a range of analytical methods, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.comgoogle.com

Form I is the originally documented crystalline form, described as a very pale yellow or white solid. google.comgoogle.com Its crystal structure has been determined to be monoclinic. google.comForm II is a more recently identified polymorph, which presents as a deep yellow solid and has been found to be the most thermodynamically stable form. google.comgoogle.com Its crystal structure is orthorhombic. google.comgoogle.com The distinct structural arrangements of these two forms give rise to unique analytical signatures.

The key characterization data for Form I and Form II are summarized in the tables below.

Crystallographic Data

ParameterForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a 14.429(4) Å7.185(2) Å
b 7.584(2) Å16.123(4) Å
c 12.661(4) Å22.571(6) Å
β 93.64(2)°-
Volume (V) 1383 ų2614.7(12) ų
Data sourced from references google.comgoogle.com.

Differential Scanning Calorimetry (DSC)

FormCharacteristic Peak
Form I Narrow endothermic peak at 230.13°C
Form II Narrow endothermic peak at 229.2 ± 2°C
Data sourced from references google.comgoogle.com.

X-Ray Powder Diffraction (XRPD)

FormCharacteristic Peaks (2-theta degrees [°] ±0.2)
Form I 6.2, 7.1, 9.7, 15.2, 21.7
Form II 8.0, 11.2, 13.1, 13.7, 15.9, 16.8, 17.1, 18.5, 19.4, 20.2, 20.5, 22.3, 22.8, 24.1, 26.0, 26.7, 28.9, 30.1
Data sourced from references google.comgoogle.com.

Infrared (IR) Spectroscopy

FormMain Characteristic Peaks (cm⁻¹)
Form I 3242, 2949, 1715, 1648, 1622, 1487, 1429, 1346, 1269, 1200, 1066
Form II 3382, 2948, 1697, 1665, 1641, 1517, 1425, 1292, 1191
Data sourced from references google.comgoogle.com.

Influence of Crystallization Conditions on Polymorphic Form

The specific polymorphic form of this compound obtained is highly dependent on the conditions used during the crystallization process. google.com Factors such as the choice of solvent, temperature, and rate of cooling can selectively favor the nucleation and growth of one polymorph over another. rsc.org

The two known polymorphs of this compound can be selectively obtained by carefully adjusting the crystallization protocol. google.comgoogle.com Form I, the pale yellow solid, is typically produced by following the crystallization method originally described in the scientific literature. google.com

In contrast, the more thermodynamically stable Form II can be obtained through a specific process involving the heating of crude this compound to a temperature between 60°C and 90°C in a suitable organic solvent. google.comgoogle.com This indicates that temperature is a critical control factor in determining the polymorphic outcome. Furthermore, the two forms are interconvertible; applying suitable recrystallization conditions can transform Form I into Form II, and vice versa. google.comgoogle.com This highlights the delicate thermodynamic and kinetic interplay that governs the crystallization of this compound.

Intermolecular Interactions in Solid-State Lattices

The distinct crystal structures and corresponding physical properties of this compound polymorphs arise from differences in the intermolecular interactions within their solid-state lattices. core.ac.uk These interactions, which include hydrogen bonds and van der Waals forces, dictate how the individual molecules pack together to form the long-range, ordered structure of a crystal. isciii.es

The crystal structure of Form I is monoclinic (space group P2₁), while Form II is orthorhombic (space group P2₁2₁2₁). google.comgoogle.com This fundamental difference in symmetry and unit cell dimensions means that the molecules in Form I and Form II are arranged differently in three-dimensional space. This variation in packing leads to different intermolecular contact points and distances, altering the strength and nature of the collective non-covalent interactions that stabilize the crystal lattice.

Synthesis of Impurities and Related Substances for Research and Characterization

The quality control of this compound, an antihypertensive drug substance, necessitates the identification, characterization, and synthesis of potential impurities that may arise during its manufacturing process. mdpi.comnih.gov The availability of pure forms of these impurities is essential for validating analytical methods and ensuring the quality and safety of the final drug product. researchgate.net Research efforts have focused on synthesizing these related substances to serve as reference standards. During the process development of this compound, several impurities have been detected and subsequently identified. mdpi.comnih.gov

Detailed studies have successfully synthesized and characterized four specific process-related impurities. nih.gov These compounds include a diastereomer, a degradation product, and analogs formed from variations in starting materials or reaction conditions. mdpi.comnih.gov The synthesis of these substances allows for their unequivocal identification and is crucial for the quality control of barnidipine manufacturing. mdpi.com

Detailed Research Findings

Research has identified four primary impurities in the this compound manufacturing process. mdpi.comnih.gov These have been designated as Impurity 2, 3, 4, and 5.

Impurity 2: The (3'S,4R)-diastereomer This impurity is the diastereoisomer of barnidipine. Its formation is attributed to the presence of the enantiomer of a key intermediate, specifically (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, during the synthesis. nih.gov Although it shares the same mass spectrum and NMR spectral data as barnidipine, it can be distinguished by its different HPLC retention time. nih.gov For research and characterization, it was independently synthesized using the corresponding enantiomeric starting material, following a synthetic pathway analogous to that of barnidipine itself. nih.gov

Impurity 3: The Dehydrogenation Product Impurity 3 is a pyridine (B92270) derivative formed by the aromatization of the dihydropyridine ring of barnidipine. nih.gov This substance is considered a degradation product and its formation has been observed when barnidipine is exposed to irradiation. nih.govresearchgate.net The synthesis of this impurity for use as a reference standard was achieved by the chemical oxidation of barnidipine using manganese dioxide. nih.gov Spectroscopic analysis confirmed the transformation of the dihydropyridine ring to a pyridine ring, and the mass spectrum showed a molecular ion at m/z 489.0, which is two atomic mass units less than that of the parent barnidipine molecule. nih.gov

Impurity 4: The Ethyl Ester Analog The formation of Impurity 4 is linked to the manufacturing process, specifically the recrystallization of the active pharmaceutical ingredient in ethanol. mdpi.comnih.gov This impurity is a derivative where the methyl ester group at one position is replaced by an ethyl ester. It was synthesized for characterization by reacting the carboxylic acid intermediate, (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, with ethanol. mdpi.comnih.gov

Impurity 5: The Ethyl Analog from an Alternative Starting Material Impurity 5 is an analog of barnidipine where the methyl group of the ester is replaced by an ethyl group. mdpi.comnih.gov Its presence is traced back to the potential inclusion of ethyl 3-aminobut-2-enoate as a contaminant in the starting materials of the main synthesis. mdpi.comnih.gov The independent synthesis of this compound followed a route similar to that of barnidipine, but utilized the corresponding ethyl ester starting material. mdpi.com Its mass spectrum displays a molecular ion at m/z 505.2, which is 14 atomic mass units greater than barnidipine, consistent with the substitution of a methyl group with an ethyl group. researchgate.net

The characterization of these synthesized impurities was performed using Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and their identity was confirmed by comparing their spectral data and HPLC retention times with those of the impurities isolated from the crude this compound. mdpi.comnih.gov

Data Tables

The following tables summarize the identified impurities of this compound and their key characterization data.

Table 1: Summary of Synthesized this compound Impurities

Impurity IDChemical NameType / Origin
Impurity 2 (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylateDiastereomer
Impurity 3 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateDegradation Product (Dehydrogenation)
Impurity 4 (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateProcess Impurity (from ethanol)
Impurity 5 (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylateProcess Impurity (from starting material)

Data sourced from Mei et al., 2014. mdpi.comnih.gov

Table 2: Key Mass Spectrometry Characterization Data

Impurity IDMolecular FormulaMolecular WeightKey Mass Spectrum Ion (m/z)
Barnidipine (for comparison) C₂₇H₂₉N₃O₆491.54491.5
Impurity 3 C₂₇H₂₇N₃O₆489.53489.0
Impurity 5 C₂₈H₃₁N₃O₆505.56505.2

Data sourced from Mei et al., 2014. researchgate.netnih.gov

Advanced Research Perspectives and Future Directions in Barnidipine Hydrochloride Studies

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become indispensable in modern drug discovery and development, offering profound insights into the mechanisms of drug action at a molecular level. For barnidipine (B1667753) hydrochloride, these in silico methods are pivotal in elucidating its interaction with target receptors, guiding the design of novel analogues, and predicting its metabolic fate.

Docking and Molecular Dynamics Simulations of Receptor Interactions

While specific molecular docking and dynamics simulation studies focusing exclusively on barnidipine's interaction with the L-type calcium channel (the primary therapeutic target) are not extensively detailed in publicly available literature, significant insights can be drawn from studies on closely related dihydropyridine (B1217469) (DHP) compounds and the cryo-electron microscopy (cryo-EM) structures of the CaV1.2 channel. nih.gov

A landmark study provided the cryo-EM structure of the CaV1.2 channel in complex with benidipine, another DHP calcium channel blocker. This revealed that benidipine binds within the fenestration between domains III and IV of the channel's α1 subunit. nih.gov The dihydropyridine core of benidipine is oriented towards domain III, with its hydrophobic sidechain extending into a pocket formed by helices S5DIII, S6DIII, and S6DIV. nih.gov This binding is thought to allosterically inhibit the channel's function rather than directly blocking the pore. nih.gov Given the structural similarities between barnidipine and benidipine, it is highly probable that barnidipine engages with the L-type calcium channel in a comparable manner.

Molecular dynamics simulations on other DHP derivatives have further illuminated the binding process, suggesting that these lipophilic molecules first partition into the cell membrane before diffusing laterally to access their binding site on the channel protein. drugbank.com Computational models and simulations of barnidipine's block of L-type Ca2+ channel currents have been performed, indicating a voltage-dependent interaction and a high affinity for the inactivated state of the channel.

Interestingly, a molecular docking and simulation study did investigate the interaction of barnidipine with the SARS-CoV-2 ORF3a protein, which functions as an ion channel. In this computational model, barnidipine demonstrated a strong binding affinity for the ORF3a protein. researchgate.net

Table 1: Key Amino Acid Residues in Dihydropyridine Binding to CaV1.2

Domain Helix Interacting Residues
DIII S5 T1056, Q1060
DIII P1 S1132
DIII S6 Phe1129, Ile1173, Phe1176, Met1177
DIV S6 Met1509

Structure-Activity Relationship (SAR) Investigations for Novel Analogues

The structure-activity relationship (SAR) for 1,4-dihydropyridine (B1200194) calcium channel blockers is well-established, providing a framework for the design of new analogues with potentially improved therapeutic profiles. Key structural features are known to be critical for their activity. nih.gov

For the 1,4-dihydropyridine class in general, the following SAR principles are recognized:

The 1,4-dihydropyridine ring is essential for activity.

A substituted phenyl ring at the 4-position is crucial, with the nature and position of the substituent influencing potency and tissue selectivity.

Ester groups at the 3- and 5-positions are important for optimal activity. Asymmetry in these ester groups can significantly affect potency and stereoselectivity. nih.gov

Substituents at the 2- and 6-positions , typically methyl groups, are important for stabilizing the boat-like conformation of the dihydropyridine ring, which is necessary for binding.

Barnidipine itself is a single (3'S, 4S) optical isomer, which is the most potent and longest-acting of its four possible enantiomers, highlighting the importance of stereochemistry in its pharmacological activity. drugbank.com

While extensive research on novel synthetic analogues of barnidipine is not widely published, studies on the impurities formed during its synthesis provide some insights into related structures. These impurities, which can be considered analogues, include a diastereoisomer and compounds with modifications to the ester groups or the dihydropyridine ring itself. nih.gov The characterization of these compounds contributes to the broader understanding of the SAR of barnidipine. nih.gov

Table 2: Characterized Impurities/Analogues of Barnidipine Hydrochloride

Impurity/Analogue Structural Modification
(3'S,4R)-diastereomer Change in stereochemistry at the 4-position of the dihydropyridine ring
Pyridine (B92270) analogue Oxidation of the dihydropyridine ring to a pyridine ring

Theoretical Prediction of Metabolic Pathways

The metabolism of this compound has been elucidated through in vivo and in vitro studies, and these findings align with what would be theoretically predicted by computational metabolic pathway models. The primary routes of biotransformation involve several key enzymatic reactions that are common for xenobiotics. drugbank.com

The theoretically predicted and experimentally confirmed metabolic pathways for barnidipine include:

Oxidation of the dihydropyridine ring: This is a major metabolic pathway for 1,4-dihydropyridines, leading to the formation of an inactive pyridine analogue.

Ester hydrolysis: The methyl ester and the benzyl-pyrrolidinyl ester moieties are susceptible to hydrolysis by esterases.

N-debenzylation: Cleavage of the benzyl (B1604629) group from the pyrrolidine (B122466) ring is another significant metabolic step.

Reduction of the nitro group: The nitro group on the phenyl ring can be reduced to an amino group.

Conjugation: The metabolites formed from the primary pathways can undergo further conjugation reactions, such as glucuronidation.

These metabolic transformations are primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A isoforms. drugbank.com

Exploration of Novel Pharmacological Targets and Mechanisms Beyond L-Type Calcium Channel Blockade

While the primary mechanism of action of barnidipine is the blockade of L-type calcium channels, research has uncovered interactions with other pharmacological targets, suggesting a broader mechanism of action that could contribute to its therapeutic effects and present opportunities for new applications.

A significant finding in this area is the identification of barnidipine as a potent inhibitor of P-glycoprotein (P-gp) . P-gp is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs. The inhibition of P-gp by barnidipine suggests potential applications in overcoming multidrug resistance in oncology and in modulating the absorption and distribution of other drugs that are P-gp substrates.

Drug Repurposing Research: Computational Screening for Alternative Applications (e.g., Anti-SARS-CoV-2 Activity)

Drug repurposing, the identification of new uses for existing drugs, offers a rapid and cost-effective approach to addressing unmet medical needs. Computational screening has emerged as a powerful tool in this endeavor.

In a notable example of drug repurposing research, a computational study screened a library of FDA-approved drugs for their potential to inhibit the main protease (Mpro) of SARS-CoV-2 , the virus responsible for COVID-19. Mpro is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs. This in silico screening identified barnidipine as a potential inhibitor of SARS-CoV-2 Mpro. The study highlighted that barnidipine exhibited significant interaction with the active site of the protease, suggesting it could be a candidate for further investigation as a potential anti-COVID-19 agent. researchgate.net

Formulation Science Research for Enhanced Pharmaceutical Properties (excluding dosage forms)

The pharmaceutical properties of a drug, such as its solubility and bioavailability, are critical for its therapeutic efficacy. Barnidipine is a lipophilic compound with low aqueous solubility. Formulation science research aims to address these challenges to enhance its performance.

One area of investigation is the use of nanoparticle-based drug delivery systems . For other poorly soluble dihydropyridine calcium channel blockers like cilnidipine, formulation as polymeric nanoparticles has been shown to improve bioavailability. This approach encapsulates the drug within a polymer matrix, which can enhance its dissolution rate and absorption.

Another strategy involves the formation of nanosuspensions . This technique reduces the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution and potentially improving oral bioavailability. For benidipine, a related compound, nanosuspensions have been successfully formulated using media milling techniques with stabilizers to achieve a smaller particle size and enhanced dissolution.

The solubility of barnidipine in various solvents has also been systematically studied. Such data is fundamental for the development of new formulations, as it helps in the selection of appropriate excipients and manufacturing processes to improve the drug's solubility and dissolution characteristics.

Investigation of Co-amorphous Systems for Improved Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient are critical determinants of its bioavailability and therapeutic efficacy. While this compound exists in a stable crystalline form, enhancing its solubility remains a key area of investigation for optimizing its performance. isciii.es One promising strategy currently being explored for various poorly soluble drugs is the formation of co-amorphous systems.

Co-amorphous systems are single-phase amorphous solid dispersions of two or more small molecules. nih.govresearchgate.net This approach can offer significant advantages over traditional crystalline forms by increasing the apparent solubility and dissolution rate of a drug. nih.gov The higher energy state of the amorphous form circumvents the need for the energy-intensive process of breaking down a crystal lattice during dissolution. nih.gov

The stability of these systems is a crucial factor, as amorphous materials are thermodynamically driven to revert to a more stable crystalline state. In co-amorphous formulations, stability is often enhanced through strong intermolecular interactions, such as hydrogen bonds, between the drug and a co-former. nih.gov These interactions can increase the glass transition temperature (Tg) and create a homogeneous molecular-level dispersion, which helps to prevent recrystallization. nih.gov

While extensive research exists on the solubility of barnidipine in various solvents, to date, specific studies on the development and characterization of co-amorphous systems of this compound have not been reported in the available scientific literature. isciii.esuah.esresearchgate.net The principles of co-amorphous technology, however, present a viable and compelling avenue for future research to potentially enhance the biopharmaceutical properties of barnidipine.

Table 1: General Advantages of Co-amorphous Systems

FeatureDescriptionPotential Benefit for this compound
Enhanced Solubility The amorphous state possesses higher free energy compared to the crystalline state, leading to increased apparent solubility.Improved dissolution rate and potentially enhanced bioavailability.
Improved Stability Strong intermolecular interactions with a co-former can inhibit recrystallization of the amorphous drug.Longer shelf-life and consistent performance of the drug product.
Single-Phase System A homogenous mixture at the molecular level.Uniformity of the drug product and predictable dissolution behavior.

Development of Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While patents detail various synthesis routes for this compound, the explicit application of green chemistry principles to these processes is an area ripe for development. google.comgoogle.compatsnap.com

Current patented synthesis methods for this compound focus on achieving high yields and purity with mild reaction conditions, which are advantageous for industrial-scale production. google.comgoogle.compatsnap.com For instance, one described process involves a multi-step synthesis starting from 3-hydroxypropionitrile (B137533) and diketene (B1670635), with subsequent reactions involving m-nitrobenzaldehyde and other intermediates. google.compatsnap.com This process is noted for its high yield in each step and the ease of separation and purification of the products without the need for column chromatography. google.comgoogle.compatsnap.com

However, a dedicated focus on green chemistry would further scrutinize aspects such as:

Solvent Selection: Prioritizing the use of greener solvents (e.g., water, ethanol) and minimizing the use of hazardous organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing milder reaction conditions and exploring alternative energy sources like microwave or ultrasound to reduce energy consumption.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

While a 2022 public assessment report noted that the manufacturing process for a generic this compound product does not use class 1 solvents, a comprehensive green chemistry approach would encompass a broader range of sustainability metrics. geneesmiddeleninformatiebank.nl Future research in this area will be critical for developing more sustainable and environmentally friendly methods for the synthesis of this compound.

Advanced Preclinical Models for Deeper Mechanistic Understanding (e.g., Organ-on-a-chip, 3D cell cultures)

A profound understanding of a drug's mechanism of action is fundamental to optimizing its therapeutic use and identifying new applications. While conventional 2D cell cultures and animal models have provided valuable insights, they often fall short of fully replicating the complexity of human physiology. nih.govnih.govmoleculardevices.com The emergence of advanced preclinical models, such as organ-on-a-chip and 3D cell cultures, offers unprecedented opportunities to study this compound in a more physiologically relevant context. nih.govmdpi.commdpi.com

Organ-on-a-chip technology involves microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. mdpi.commdpi.comnih.govresearchgate.net These "chips" can recreate the tissue-tissue interfaces, chemical gradients, and mechanical cues that are crucial for organ function but are absent in traditional 2D cultures. mdpi.commdpi.com For a cardiovascular drug like barnidipine, a "heart-on-a-chip" or "blood-vessel-on-a-chip" could provide a powerful platform to visualize and quantify its effects on cardiac muscle contractility or vascular smooth muscle relaxation with high fidelity.

3D cell cultures , such as spheroids and organoids, allow cells to grow and interact with their surroundings in all three dimensions, more closely mimicking the in vivo environment. nih.govnih.govresearchgate.net These models can provide more accurate data on drug efficacy and toxicity compared to 2D cultures. nih.govnih.govmoleculardevices.com For instance, 3D cultures of vascular smooth muscle cells could be used to study the specific interactions of barnidipine with calcium channels in a more realistic cellular architecture.

Currently, there is no published research specifically detailing the use of organ-on-a-chip or 3D cell culture models in the study of this compound. The application of these cutting-edge technologies represents a significant future direction for elucidating the nuanced mechanisms of barnidipine's action and potentially uncovering new therapeutic insights.

Table 2: Potential Applications of Advanced Preclinical Models in this compound Research

ModelPotential ApplicationMechanistic Insight
Organ-on-a-chip "Blood-Vessel-on-a-Chip" with co-cultured endothelial and smooth muscle cells.Real-time analysis of vasodilation, effects on endothelial function, and drug permeability.
3D Cell Culture Spheroids of vascular smooth muscle cells.Investigation of calcium influx inhibition in a tissue-like structure, and assessment of cellular responses in a more physiologically relevant context.

Q & A

Q. What experimental methodologies are recommended for synthesizing barnidipine hydrochloride and characterizing its impurities?

this compound synthesis typically involves cyclocondensation of m-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate, followed by hydrolysis, esterification, and salification . To characterize impurities, employ high-resolution techniques such as LC-MS or NMR to identify byproducts (e.g., degradation intermediates or unreacted starting materials). Refer to WO2013143967A1 for polymorph-specific synthesis protocols .

Q. How does this compound’s solubility vary across solvents, and what factors govern this behavior?

Barnidipine exhibits solubility trends dependent on solvent polarity and hydrogen-bonding capacity. In 17 mono-solvents at 298.15 K, solubility follows: DMF > acetic acid > methanol > ethanol > water > ethyl acetate . Key factors include:

  • Solvent-solute interactions : Polar solvents (e.g., DMF) with C=O groups enhance solubility via dipole-dipole interactions .
  • Carbon chain length : Shorter-chain alcohols (e.g., methanol) show higher solubility due to reduced steric hindrance .
    Use the Hoftyzer-Van Krevelen method to calculate solubility parameters (δ) and predict miscibility .

Q. What analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?

A validated HPTLC-densitometric protocol combines Analytical Quality by Design (AQbD) and Green Chemistry principles :

  • Risk assessment : Apply failure mode effect analysis (FMEA) to identify critical method parameters (CMPs) like mobile phase composition .
  • Optimization : Use response surface methodology (RSM) to balance retention factor and peak area .
    This method aligns with ICH Q2(R1) guidelines for specificity and sensitivity .

Q. How should researchers address barnidipine’s polymorphic stability during storage and formulation?

this compound’s polymorphic form II (onset melting: 230°C, ΔHF = 75.6 J/g) is light-stable and preferred for handling . To ensure stability:

  • Characterization : Use DSC and XRD to confirm polymorph identity post-synthesis .
  • Storage : Maintain below 20°C in inert, light-resistant packaging to prevent phase transitions .

Q. What pharmacological mechanisms underpin barnidipine’s antihypertensive effects?

As a dihydropyridine Ca<sup>2+</sup> channel blocker, barnidipine reduces peripheral vascular resistance by inhibiting L-type Ca<sup>2+</sup> channels in vascular smooth muscle . Non-dipper hypertension studies demonstrate efficacy in lowering nocturnal systolic BP by ≥10% via bedtime dosing (10 mg/day) .

Advanced Research Questions

Q. How can conflicting solubility data for barnidipine in polar solvents be resolved experimentally?

Discrepancies arise from variations in solvent purity, temperature control, or polymorphic forms. Mitigation strategies include:

  • Standardization : Use USP-grade solvents and replicate experiments at 298.15 K ± 0.1 K .
  • Solid-phase validation : Post-solubility testing, analyze equilibrated solids via DSC to confirm no polymorphic transitions .
    Cross-reference with Fedors’ solubility parameter estimation method to validate experimental trends .

Q. What experimental design optimizes barnidipine’s purification while minimizing environmental impact?

Apply Green Chemistry principles to solvent selection:

  • Solvent ranking : Prioritize Class 3 solvents (e.g., ethanol, acetone) over hazardous alternatives (e.g., chlorobenzene) .
  • Crystallization : Use methanol for recrystallization due to high solubility (Δδ = 3.55) and low toxicity .
    Include life-cycle assessment (LCA) metrics to evaluate waste generation and energy use .

Q. How do hydrogen-bonding interactions influence barnidipine’s solubility in protic vs. aprotic solvents?

Protic solvents (e.g., methanol) engage in stronger H-bonding with barnidipine’s tertiary amine and ester groups, enhancing solubility compared to aprotic solvents (e.g., acetonitrile) . Quantify using Hansen solubility parameters:

  • δh (H-bonding) : Methanol (δh = 22.3 MPa<sup>½</sup>) > acetonitrile (δh = 6.1 MPa<sup>½</sup>) .
    Molecular dynamics simulations can further model solute-solvent interactions.

Q. What strategies validate the reproducibility of non-dipping status in barnidipine hypertension trials?

Non-dipping (nocturnal BP drop <10%) requires rigorous ambulatory BP monitoring (ABPM):

  • Protocol : Conduct two 24-hour ABPM sessions at baseline to confirm reproducibility .
  • Confounders : Exclude patients on calcium-channel blockers and control for OSA severity .
    Use mixed-effects models to adjust for intra-patient variability.

Q. How can AQbD principles improve robustness in barnidipine analytical method development?

Integrate AQbD with risk assessment:

  • Critical attributes : Prioritize retention factor (Rf) and peak symmetry .
  • Design space : Optimize mobile phase (e.g., ethanol:water ratios) via Box-Behnken RSM .
    Validate using ICH guidelines for linearity (R<sup>2</sup> > 0.995) and LOQ (≤0.5 µg/band) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.